Superior Lipophilicity and Aqueous Solubility Profile for Optimized Bioavailability and Handling
3,5-Dibromo-4-chloro-2-fluoropyridine exhibits a calculated LogP (XLogP3) of 3.30 and a calculated aqueous solubility of 0.32 g/L at 25 °C . Compared to the non-fluorinated analog 2,4-Dibromo-5-chloropyridine, which has an aqueous solubility of <0.001 mg/L, the target compound's solubility is approximately 320,000 times higher [1]. Additionally, its LogP of 3.30 is significantly higher than that of the dihalogenated analog 3,5-Dibromo-2-fluoropyridine (LogP 2.69), indicating enhanced lipophilicity and potential for improved membrane permeability .
| Evidence Dimension | Lipophilicity (LogP) and Aqueous Solubility |
|---|---|
| Target Compound Data | LogP: 3.30 (XLogP3); Solubility: 0.32 g/L (25°C) |
| Comparator Or Baseline | 2,4-Dibromo-5-chloropyridine: Solubility <0.001 mg/L; 3,5-Dibromo-2-fluoropyridine: LogP 2.69 |
| Quantified Difference | 320,000-fold higher solubility; 0.61 LogP units higher |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02; data from ChemBlink and PubChem. |
Why This Matters
The combination of higher LogP and dramatically improved aqueous solubility facilitates better handling in biological assays and formulation, while the lipophilicity is within an optimal range for drug-like properties, providing a clear procurement advantage over less soluble or less balanced analogs.
- [1] PMC (Table 2). Solubility Data for 2,4-Dibromo-5-chloropyridine. View Source
